molecular formula C9H9BrO2 B3275380 3-Bromo-4,5-dimethylbenzoic acid CAS No. 6237-17-8

3-Bromo-4,5-dimethylbenzoic acid

Cat. No.: B3275380
CAS No.: 6237-17-8
M. Wt: 229.07 g/mol
InChI Key: UVUWHXIKIKBBOO-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dimethylbenzoic acid is a chemical compound with the CAS Number: 6237-17-8 . It has a molecular weight of 229.07 and is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrO2/c1-5-3-7 (9 (11)12)4-8 (10)6 (5)2/h3-4H,1-2H3, (H,11,12) . This indicates that the molecule consists of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 217-219°C .

Scientific Research Applications

1. Organic Synthesis

3-Bromo-4,5-dimethylbenzoic acid plays a significant role in organic synthesis. It is used as a precursor or intermediate in the synthesis of various heterocyclic compounds. For example, its derivatives have been synthesized through reactions like bromination, azidonation, and reduction. These processes utilize 3,5-dimethylbenzoic acid as a starting material and are noted for their simplicity and cost-effectiveness (G. Yong, 2010).

2. Chemistry of Heterocyclic Compounds

This compound is instrumental in the study and development of heterocyclic compounds. Research has been conducted on the bromination of related compounds leading to derivatives, and such studies have significant implications in the field of heterocyclic chemistry. These compounds are crucial in various applications, including medicinal chemistry and materials science (A. Simonov et al., 1973).

3. Molecular Structure Analysis

The structural analysis of derivatives of this compound offers insights into molecular interactions and bonding. For instance, studies on the crystal structures of methyl 3,5-dimethylbenzoate, a related compound, reveal how molecular dimers and two-dimensional aggregates are formed. This kind of analysis is crucial for understanding the physical and chemical properties of these substances (Ben Ebersbach et al., 2022).

4. Pharmaceutical Research

While direct applications in pharmaceuticals are not highlighted in the papers, derivatives of this compound are often used in the synthesis of compounds with potential medical applications. These synthetic routes contribute to the discovery of new drugs and therapeutic agents. It’s important to note that this is a broad application area and specific uses would depend on the nature of the derivative synthesized (M. Queiroz et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound . In case of accidental ingestion or contact, immediate medical assistance should be sought .

Properties

IUPAC Name

3-bromo-4,5-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUWHXIKIKBBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6237-17-8
Record name 3-BROMO-4,5-DIMETHYLBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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